N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide
Overview
Description
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and methoxy group on the phenyl ring and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of N-(3-bromo-5-methoxyphenyl)-2-aminoacetamide or N-(3-bromo-5-methoxyphenyl)-2-thioacetamide.
Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: Formation of N-(3-hydroxy-5-methoxyphenyl)-2-chloroacetamide.
Scientific Research Applications
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-5-methoxyphenyl)-2-fluoroacetamide
- N-(3-bromo-5-methoxyphenyl)-2-hydroxyacetamide
- N-(3-bromo-5-methoxyphenyl)-2-thioacetamide
Uniqueness
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-6(10)2-7(4-8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYASYLIXLJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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